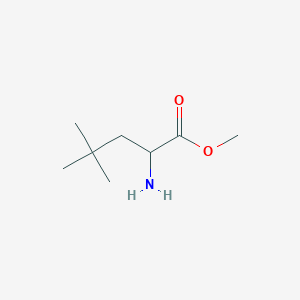
(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
Descripción general
Descripción
“(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole” is a hydrazone-based compound . Hydrazone compounds are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .
Synthesis Analysis
The synthesis of hydrazone compounds typically involves the action of hydrazine on ketones or aldehydes . For instance, a yellow color solid product 1-((E)-(((E)-4-chlorobenzylidene)hydrazono)methyl)naphthalen-2-ol (NAPCBH) was obtained and recrystalized from the hot methanolic solution .Molecular Structure Analysis
The molecular structure of hydrazone compounds can be analyzed using various techniques such as X-ray diffraction analysis, NMR, HR-MS, UV-Vis spectroscopic, cyclic voltammetry, differential pulse voltammetry techniques, and DFT calculations .Chemical Reactions Analysis
Hydrazone compounds have been found to be highly selective and sensitive in detecting certain ions. For example, a hydrazone-based chemosensor was developed for highly selective and sensitive detection of Cu2+ and F− ions in dimethyl sulfoxide (DMSO) solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazone compounds can be analyzed using various techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), tunable resistive pulse sensing (TRPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) .Mecanismo De Acción
Target of Action
It is known that hydrazones, a class of organic compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Hydrazones are known to interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Hydrazones are known to affect various biochemical pathways, including those involved in cell death and inflammation .
Pharmacokinetics
Hydrazones are generally known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Hydrazones are known to have various effects at the molecular and cellular level, including inducing cell death and reducing inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of hydrazones .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTHT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize using different methods. However, PTHT has some limitations for lab experiments, including its potential toxicity and limited availability. The compound should be handled with care, and appropriate safety measures should be taken when working with it.
Direcciones Futuras
There are several future directions for research on PTHT. One possible direction is the investigation of its potential applications in drug discovery and development. The compound has shown promising anticancer and antimicrobial activities, and further studies are needed to determine its efficacy and safety in vivo. Another direction is the study of the structure-activity relationship of PTHT and its analogs. This will provide insights into the molecular basis of its biological activities and facilitate the design of more potent and selective compounds. Finally, the development of new and efficient synthesis methods for PTHT and its analogs is also an important direction for future research. This will enable the production of larger quantities of the compound and facilitate its use in various applications.
Aplicaciones Científicas De Investigación
PTHT has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, PTHT has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, PTHT has been investigated for its ability to control plant diseases caused by fungal pathogens. The compound has been found to be effective against various fungal species, including Fusarium oxysporum and Botrytis cinerea. In material science, PTHT has been studied for its potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
4-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBODAYVGBGIW-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3203740.png)
![4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B3203753.png)







![Ethyl 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B3203800.png)

![N-[4-(hydroxymethyl)phenyl]ethanesulfonamide](/img/structure/B3203825.png)

